1-(4-Fluoropyridin-2-yl)piperazine
CAS No.:
Cat. No.: VC15792505
Molecular Formula: C9H12FN3
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FN3 |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-(4-fluoropyridin-2-yl)piperazine |
| Standard InChI | InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
| Standard InChI Key | HEZSFSBXDQPVAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=CC(=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
1-(4-Fluoropyridin-2-yl)piperazine has the molecular formula C₉H₁₂FN₃ and a molecular weight of 181.21 g/mol . The structure comprises a six-membered piperazine ring (containing two nitrogen atoms) attached to a pyridine ring substituted with a fluorine atom at the 4-position.
Structural Characterization
Key identifiers include:
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SMILES:
C1CN(CCN1)C2=NC(=CC=C2)F(derived from positional isomer data ). -
InChIKey:
NASFFLBQJKRCOL-UHFFFAOYSA-N(for 1-(2-fluoropyridin-4-yl)piperazine, highlighting structural similarities ). -
CAS Registry: While no CAS number is explicitly listed for 1-(4-fluoropyridin-2-yl)piperazine, its isomer 1-(2-fluoropyridin-4-yl)piperazine is registered under CAS 1260227-71-1 .
Synthesis and Manufacturing
Synthetic Routes
Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For 1-(2-fluoropyridin-4-yl)piperazine, a common method involves reacting 2-fluoro-4-chloropyridine with piperazine under basic conditions . Analogous strategies could apply to the 4-fluoro-2-pyridinyl variant, though regioselectivity challenges may arise due to fluorine’s electron-withdrawing effects.
Purification and Characterization
Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation relies on:
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NMR Spectroscopy: To verify fluorine placement and piperazine integration.
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HPLC: Purity assessment (>95% typical for research-grade material ).
Physicochemical Properties
Predicted Properties (Experimental Analog Data )
| Property | Value |
|---|---|
| Boiling Point | 335.1 ± 37.0 °C (predicted) |
| Density | 1.167 ± 0.06 g/cm³ |
| pKa | 8.47 ± 0.10 |
| Solubility | Sparingly soluble in water |
Stability and Reactivity
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Thermal Stability: Stable under standard laboratory conditions.
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Hydrolytic Sensitivity: Susceptible to hydrolysis in strongly acidic/basic environments due to the fluoropyridine moiety.
Applications in Research and Industry
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for CNS drug candidates.
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Prodrug Synthesis: Functionalization at piperazine’s secondary amine enhances bioavailability.
Material Science
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Coordination Chemistry: Piperazine’s nitrogen atoms enable metal-ligand complexation for catalytic applications.
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Polymer Additives: Improves thermal stability in fluoropolymer matrices.
Current Research and Future Directions
Knowledge Gaps
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Structure-Activity Relationships (SAR): Requires systematic studies to elucidate fluorine’s role in bioactivity.
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Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis).
Emerging Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced CNS penetration.
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Antimicrobial Agents: Exploring activity against resistant bacterial strains.
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